molecular formula C65H92N12O16 B576382 Actinomycin E1 CAS No. 1402-41-1

Actinomycin E1

Cat. No.: B576382
CAS No.: 1402-41-1
M. Wt: 1297.519
InChI Key: SJAVOZCXHQSWGO-OWKXVAKSSA-N
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Description

Actinomycin E1 is a member of the actinomycin family, a group of chromopeptide antibiotics produced by various species of the genus Streptomyces. These compounds are known for their potent antibacterial and antitumor activities. This compound, like other actinomycins, contains a phenoxazinone chromophore, which is responsible for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Actinomycin E1 is typically produced through fermentation processes involving Streptomyces species. The production process involves culturing the bacteria in a nutrient-rich medium under controlled conditions. The fermentation broth is then extracted, and the actinomycin compounds are purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes adjusting factors such as pH, temperature, and nutrient concentration. The purified compound is then subjected to further purification steps to ensure its quality and potency .

Chemical Reactions Analysis

Types of Reactions: Actinomycin E1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .

Scientific Research Applications

Actinomycin E1 has a wide range of scientific research applications, including:

Mechanism of Action

Actinomycin E1 exerts its effects by binding to DNA and inhibiting RNA synthesis. It intercalates into the DNA double helix, preventing the elongation of RNA chains during transcription. This inhibition of RNA synthesis ultimately leads to a decrease in protein synthesis, which is critical for cell survival and proliferation. The primary molecular targets of this compound are the DNA and RNA polymerases involved in transcription .

Comparison with Similar Compounds

Uniqueness of Actinomycin E1: this compound is unique due to its specific structural features and the distinct biological activities it exhibits. Its ability to intercalate into DNA and inhibit RNA synthesis makes it a valuable compound for both research and therapeutic applications. Additionally, its production and purification processes have been optimized to yield high-quality material suitable for various scientific studies .

Properties

IUPAC Name

2-amino-9-N-[(3R,6S,7R,10S,16S)-3,10-bis[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H92N12O16/c1-17-31(6)45-62(87)77-27-21-23-40(77)61(86)73(14)29-42(79)75(16)52(33(8)19-3)65(90)92-36(11)47(58(83)68-45)70-56(81)38-25-24-34(9)54-49(38)67-50-43(44(66)53(80)35(10)55(50)93-54)57(82)71-48-37(12)91-64(89)51(30(4)5)74(15)41(78)28-72(13)60(85)39-22-20-26-76(39)63(88)46(32(7)18-2)69-59(48)84/h24-25,30-33,36-37,39-40,45-48,51-52H,17-23,26-29,66H2,1-16H3,(H,68,83)(H,69,84)(H,70,81)(H,71,82)/t31-,32-,33-,36+,37+,39-,40-,45+,46+,47-,48-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAVOZCXHQSWGO-OWKXVAKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)CC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)[C@@H](C)CC)C)C)C(C)C)C)N)C)C)[C@@H](C)CC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H92N12O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161255
Record name Actinomycin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402-41-1
Record name Actinomycin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001402411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Actinomycin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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